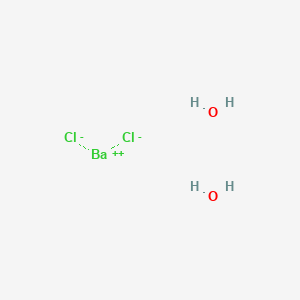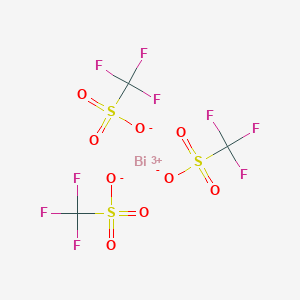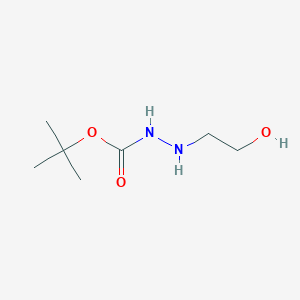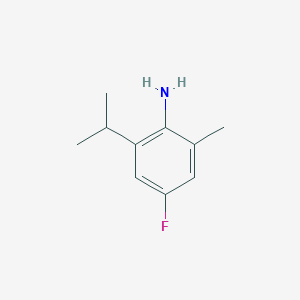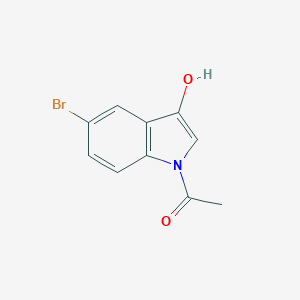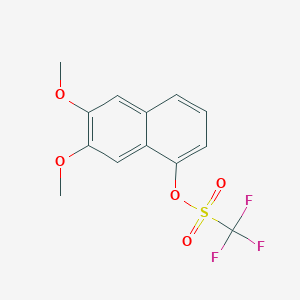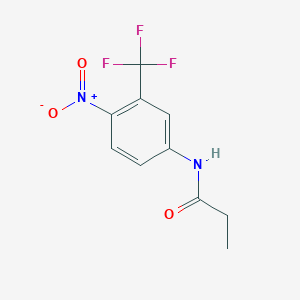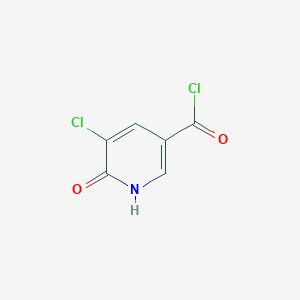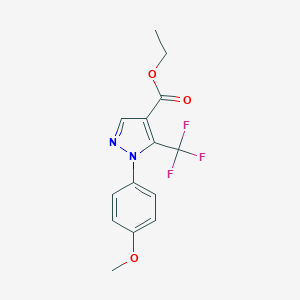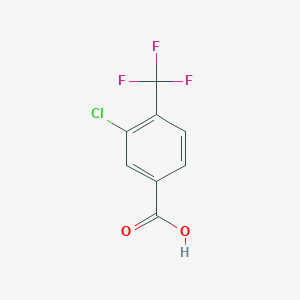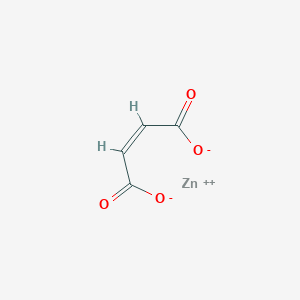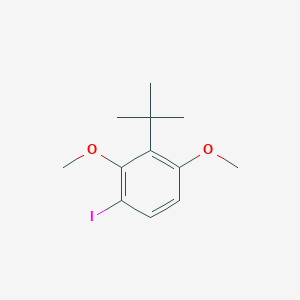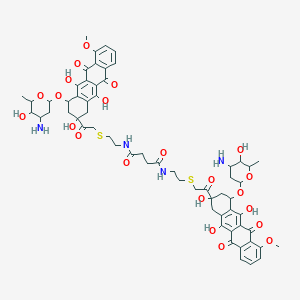
Bis(14-thiadaunomycin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(14-thiadaunomycin) is a chemical compound that belongs to the class of anthracycline antibiotics. It is a derivative of the natural compound daunomycin, which was first isolated from Streptomyces peucetius var. caesius in 1965. Bis(14-thiadaunomycin) has attracted significant attention from the scientific community due to its potential applications in cancer treatment.
Mécanisme D'action
Bis(14-thiadaunomycin) exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication. The compound binds to the DNA-topoisomerase II complex, which prevents the enzyme from completing its function of unwinding the DNA double helix. This leads to the accumulation of DNA breaks and the activation of DNA damage response pathways, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Bis(14-thiadaunomycin) has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, the compound has been found to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(14-thiadaunomycin) has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying DNA replication and cell death pathways. However, the compound also has some limitations. It is highly toxic and can pose a risk to researchers handling it. Additionally, its use in animal studies is limited due to its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on bis(14-thiadaunomycin). One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections and autoimmune disorders. Additionally, the use of bis(14-thiadaunomycin) in combination with other anticancer drugs is an area of ongoing research.
Méthodes De Synthèse
The synthesis of bis(14-thiadaunomycin) involves the modification of the daunomycin molecule by introducing a sulfur atom into its structure. The process is accomplished through a series of chemical reactions, including oxidation and reduction steps. The final product is a yellow-orange powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Bis(14-thiadaunomycin) has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound works by intercalating into the DNA of cancer cells, which disrupts DNA replication and leads to cell death. Bis(14-thiadaunomycin) has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
116978-91-7 |
|---|---|
Nom du produit |
Bis(14-thiadaunomycin) |
Formule moléculaire |
C62H70N4O22S2 |
Poids moléculaire |
1287.4 g/mol |
Nom IUPAC |
N,N'-bis[2-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl]sulfanylethyl]butanediamide |
InChI |
InChI=1S/C62H70N4O22S2/c1-25-51(71)31(63)17-41(85-25)87-35-21-61(81,19-29-45(35)59(79)49-47(55(29)75)53(73)27-7-5-9-33(83-3)43(27)57(49)77)37(67)23-89-15-13-65-39(69)11-12-40(70)66-14-16-90-24-38(68)62(82)20-30-46(36(22-62)88-42-18-32(64)52(72)26(2)86-42)60(80)50-48(56(30)76)54(74)28-8-6-10-34(84-4)44(28)58(50)78/h5-10,25-26,31-32,35-36,41-42,51-52,71-72,75-76,79-82H,11-24,63-64H2,1-4H3,(H,65,69)(H,66,70) |
Clé InChI |
QRRWKTLCKQSSAZ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSCCNC(=O)CCC(=O)NCCSCC(=O)C6(CC(C7=C(C6)C(=C8C(=C7O)C(=O)C9=C(C8=O)C=CC=C9OC)O)OC1CC(C(C(O1)C)O)N)O)O)N)O |
Synonymes |
bis(14-thiadaunomycin) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



